molecular formula C9H8N4O2 B8349868 3-methyl-5-nitro-2-(1H-pyrazol-1-yl)pyridine

3-methyl-5-nitro-2-(1H-pyrazol-1-yl)pyridine

Cat. No. B8349868
M. Wt: 204.19 g/mol
InChI Key: CBTJKOGRFAITLF-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

Cesium carbonate (75 mg) and pyrazole (12 mg) were added to an N,N-dimethylacetamide (5 ml) solution containing 6-chloro-5-methylpyridin-3-amine (12 mg), followed by reflux for 3.5 hours. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 10:1), and a light yellow solid of 3-methyl-5-nitro-2-(1H-pyrazol-1-yl)pyridine (12 mg) was obtained.
Name
Cesium carbonate
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[NH:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.CN(C)C(=[O:16])C.Cl[C:19]1[N:24]=[CH:23][C:22]([NH2:25])=[CH:21][C:20]=1[CH3:26].[OH2:27]>>[CH3:26][C:20]1[C:19]([N:7]2[CH:11]=[CH:10][CH:9]=[N:8]2)=[N:24][CH:23]=[C:22]([N+:25]([O-:16])=[O:27])[CH:21]=1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
75 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
12 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
12 mg
Type
reactant
Smiles
ClC1=C(C=C(C=N1)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 10:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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